molecular formula C26H34O3 B14633839 Dodecyl 4-benzoylbenzoate CAS No. 53912-05-3

Dodecyl 4-benzoylbenzoate

Katalognummer: B14633839
CAS-Nummer: 53912-05-3
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: SZYNWNGDHQEPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 4-benzoylbenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecyl alcohol with 4-benzoylbenzoic acid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl 4-benzoylbenzoate can be synthesized through the esterification reaction between dodecyl alcohol and 4-benzoylbenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl 4-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dodecyl 4-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of dodecyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release dodecyl alcohol and 4-benzoylbenzoic acid, which can further interact with biological pathways. The benzoyl group can participate in various biochemical reactions, influencing cellular processes and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecylbenzene: A precursor to surfactants like sodium dodecylbenzenesulfonate.

    Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid, used in various applications including as a medication and insect repellent.

Uniqueness

Dodecyl 4-benzoylbenzoate is unique due to its specific ester structure, which combines the properties of dodecyl alcohol and 4-benzoylbenzoic acid. This unique combination imparts distinct chemical and physical properties, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

53912-05-3

Molekularformel

C26H34O3

Molekulargewicht

394.5 g/mol

IUPAC-Name

dodecyl 4-benzoylbenzoate

InChI

InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-14-21-29-26(28)24-19-17-23(18-20-24)25(27)22-15-12-11-13-16-22/h11-13,15-20H,2-10,14,21H2,1H3

InChI-Schlüssel

SZYNWNGDHQEPHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.